Boiling Point Differentiates Cinnamyl Caproate from Shorter-Chain Cinnamyl Esters
Cinnamyl caproate exhibits a significantly higher boiling point than its in-class comparators, reflecting stronger intermolecular forces due to the longer acyl chain. This directly impacts evaporation rate and formulation longevity. The boiling point of cinnamyl caproate (predicted 344.2 ± 21.0 °C or estimated 318.65 °C via adapted Stein & Brown method ) exceeds that of cinnamyl butyrate (predicted ~313 °C ), cinnamyl propionate (predicted ~297 °C ), and cinnamyl acetate (reported 265 °C [1]) by margins of approximately 30–80 °C.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | ∆T_bp approx. +30–80 °C vs. shorter-chain analogs; predicted 344.2±21.0 °C (ACD/Labs) or 318.65 °C (Stein & Brown) at 760 mmHg |
| Comparator Or Baseline | Cinnamyl acetate: 265 °C (lit.) [1]; Cinnamyl propionate: 297.4±19.0 °C (pred.) ; Cinnamyl butyrate: 313.2±21.0 °C (pred.) |
| Quantified Difference | +30–80 °C relative to comparators |
| Conditions | Predicted and literature boiling points at 760 mmHg; ACD/Labs Percepta Platform v14.00 and MPBPWIN v1.42 estimation models. |
Why This Matters
Higher boiling point correlates with slower evaporation, enabling extended fragrance longevity in fine perfumery and long-lasting household products, a critical selection criterion when substituting esters in a formulation.
- [1] Bhatia, S.P., Wellington, G.A., Cocchiara, J., Lalko, J., Letizia, C.S., & Api, A.M. (2007). Fragrance material review on cinnamyl acetate. Food and Chemical Toxicology, 45(1), S53–S57. https://doi.org/10.1016/j.fct.2007.09.027 View Source
